molecular formula C12H16ClN3 B15115776 N-benzyl-1-ethylpyrazol-4-amine;hydrochloride

N-benzyl-1-ethylpyrazol-4-amine;hydrochloride

Cat. No.: B15115776
M. Wt: 237.73 g/mol
InChI Key: ABBDJLXBUINFCL-UHFFFAOYSA-N
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Description

N-benzyl-1-ethylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The pyrazole nucleus is a five-membered ring containing two adjacent nitrogen atoms, making it a versatile scaffold for various chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-ethylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting N-benzyl-1-ethylpyrazole is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-ethylpyrazol-4-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-methylpyrazol-4-amine
  • N-benzyl-1-ethylpyrazol-3-amine
  • N-benzyl-1-ethylpyrazol-5-amine

Uniqueness

N-benzyl-1-ethylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

N-benzyl-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11;/h3-7,9-10,13H,2,8H2,1H3;1H

InChI Key

ABBDJLXBUINFCL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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